molecular formula C6H4ClNaO B072343 Sodium 4-chlorophenolate CAS No. 1193-00-6

Sodium 4-chlorophenolate

Cat. No. B072343
CAS RN: 1193-00-6
M. Wt: 150.54 g/mol
InChI Key: CFPLEOLETMZLIB-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • The synthesis of Sodium 4-chlorophenolate involves chemical reactions that result in the formation of this specific compound. While not explicitly detailed in the available literature, similar compounds like Sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been synthesized, indicating possible analogous methods for Sodium 4-chlorophenolate (El‐Hiti et al., 2018).

Molecular Structure Analysis

  • The molecular structure of Sodium 4-chlorophenolate can be understood by studying compounds with similar structures. For instance, in Sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, dihedral angles and the coordination of sodium cations in the structure provide insights into the spatial arrangement of atoms and bonds in the molecule (El‐Hiti et al., 2018).

Chemical Reactions and Properties

  • Research on similar chlorophenolate compounds, such as studies on the self-condensation of sodium 2,4,5-trihalothiophenolates, can give insights into the reactivity and potential chemical reactions involving Sodium 4-chlorophenolate (Zwieten et al., 2010).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and crystal structure of Sodium 4-chlorophenolate may be inferred from related compounds. For example, studies on Sodium 2,4-dinitrophenolate monohydrate discuss crystal structure and thermal stability, which could be relevant to understanding the physical characteristics of Sodium 4-chlorophenolate (Prasad et al., 2013).

Chemical Properties Analysis

  • The chemical properties, such as reactivity with other compounds and stability, can be extrapolated from studies on related sodium salts and phenolates. Research on the interaction of sodium hypochlorite and chlorhexidine, for example, may provide insights into the chemical behavior of Sodium 4-chlorophenolate (Basrani et al., 2010).

Scientific Research Applications

  • Biodegradation and Environmental Remediation :

    • Degradation of 4-chlorophenol in Soil : The bioaugmentation of soil with specific bacterial strains like Pseudomonas sp. CF600 and Stenotrophomonas maltophilia KB2, along with additional carbon sources, can enhance the degradation of 4-chlorophenol, a process crucial for remediating contaminated soil (Nowak & Mrozik, 2018).
    • Treatment of Wastewater : Different technologies, including aerobic granular sludge, SBR, and MBR, have been compared for their effectiveness in treating wastewater contaminated by 4-chlorophenol. Aerobic granular sludge was found to be a suitable technology for this purpose under certain conditions (Carucci et al., 2010).
  • Human Health and Occupational Safety :

    • Exposure Assessment in Workers : The urinary excretion and conjugation of chlorophenols were studied in workers exposed to chlorophenolate products. This study is crucial for assessing the occupational exposure and health risks associated with sodium chlorophenolate and similar compounds (Pekari et al., 1991).
  • Advanced Oxidation Processes for Contaminant Removal :

    • Photochemical Oxidation : Using sodium persulfate-based photochemical oxidation (UV/Na2S2O8) can effectively eliminate 4-Chlorophenol from aqueous solutions, which is crucial for treating industrial effluents and safeguarding water sources (Piri et al., 2017).
    • Dissolved Oxygen/nZVI/Persulfate Process : This process has been studied for the elimination of 4-chlorophenol from aqueous solutions. It's shown that dissolved oxygen under pressure increases the 4-chlorophenol removal efficiency, demonstrating an advanced method for organic compound removal from water (Baziar et al., 2018).
  • Chemical and Catalytic Studies :

    • Electro-oxidation : Research on the electrochemical behavior of chlorinated phenols, including 4-chlorophenol, on modified electrodes, offers insights into developing better sensors and treatment methods for these contaminants (Pigani et al., 2007).
    • Hydrodechlorination over Catalysts : Studies involving the catalytic hydrodechlorination of 4-chlorophenol over Pd/activated carbon catalysts provide a pathway for the destruction of chlorophenol contaminated waste streams, suggesting a method for reducing the toxicity of these pollutants (Vaidya & Mahajani, 2004).
  • Toxicity and Biological Interactions :

    • Impact on Amino Acid Biosynthesis : A genome-wide study in Saccharomyces cerevisiae revealed that chlorophenol stress, including from 4-chlorophenol, affects aromatic amino acid biosynthesis, which is significant for understanding the molecular basis of its toxicity (Yadav et al., 2011).
  • Nanotechnology Applications :

    • Photocatalytic Decomposition : The use of Fe3O4-Cr2O3 magnetic nanocomposite for photocatalytic decomposition of 4-chlorophenol in water is a promising method for removing this toxic contaminant, showcasing how nanotechnology can aid in environmental remediation (Singh et al., 2017).

Safety And Hazards

Sodium 4-chlorophenolate is classified as having acute toxicity, both orally and through inhalation . It also has dermal acute toxicity and can cause skin corrosion and serious eye damage . It poses short-term (acute) and long-term (chronic) aquatic hazards .

Future Directions

While specific future directions for Sodium 4-chlorophenolate are not mentioned in the search results, it is known to be used in the synthesis of amines and in studying the pharmacokinetic properties of drugs , suggesting potential applications in these areas.

properties

IUPAC Name

sodium;4-chlorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLEOLETMZLIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106-48-9 (Parent)
Record name Sodium 4-chlorophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90152401
Record name Sodium 4-chlorophenolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-chlorophenolate

CAS RN

1193-00-6
Record name Sodium 4-chlorophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-chlorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-chlorophenolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 4-CHLOROPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT8826644T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A large batch of sodium p-chlorophenoxide salt was prepared by the reaction of 529.4 grams (4.12 moles) of p-chlorophenol with 99.0 grams (4.12 moles) of sodium hydride in THF at room temperature. A light yellow solution was obtained after 2 hours. A sample of the salt was neutralized with HCl and analyzed. The analysis showed 100% p-chlorophenol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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